Quazinone
Overview
Description
Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . It was developed and marketed in the 1980s for the treatment of heart disease . It acts as a selective PDE3 inhibitor .
Synthesis Analysis
Quinazoline derivatives, which include Quazinone, have been synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . The products were obtained using this efficient catalyst with high efficiency in short time and solvent-free conditions .
Molecular Structure Analysis
The molecular formula of Quazinone is C11H10ClN3O . The InChI is InChI=1S/C11H10ClN3O/c1-6-10 (16)14-11-13-9-4-2-3-8 (12)7 (9)5-15 (6)11/h2-4,6H,5H2,1H3, (H,13,14,16)/t6-/m1/s1 .
Chemical Reactions Analysis
Quinones, which include Quazinone, participate in diverse electron transfer and proton-coupled electron transfer processes in chemistry and biology . They act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .
Physical And Chemical Properties Analysis
Quazinone has a molecular weight of 235.67 g/mol . Its structure includes an ortho or a para substituted dione conjugated either to an aromatic nucleus .
Scientific Research Applications
Nanoparticle Delivery in Cancer Therapy
Quazinone has been explored in the context of cancer therapy, particularly in enhancing the delivery and efficacy of anticancer drugs. A notable study highlights the use of nanoparticles for the efficient delivery of quercetin, a natural polyphenol, in cancer cells. The study discusses the improved anticancer effects and therapeutic efficiency of quercetin when incorporated into nano-delivery systems, such as nanoliposomes and micelles. This approach addresses the limitations of quercetin's poor stability and bioavailability, suggesting a potential role for Quazinone in similar nanotechnology-based drug delivery systems for cancer treatment (Homayoonfal, Aminianfar, Asemi, & Yousefi, 2023).
Interaction with Metal Ions and Structural Modification
Another aspect of Quazinone's application in scientific research is its interaction with metal ions, leading to structural modifications. A study on quercetin, which shares structural similarities with Quazinone, investigated its interaction with metals like Zn(II), Cu(II), and Ag(I). The findings revealed the formation of complexes and oxidation of the molecule, indicating potential applications in areas such as metal chelation and oxidation processes. Such interactions are crucial in understanding the biochemical pathways and potential therapeutic uses of compounds like Quazinone (Jurašeková et al., 2009).
Cyclic Nucleotide Phosphodiesterase in Smooth Muscle
Research on Quazinone's role in the relaxation of smooth muscle tissues has been documented. A study focused on cyclic nucleotide phosphodiesterase (PDE) in human cavernous smooth muscle, relevant to the treatment of erectile dysfunction. Quazinone, as a selective PDE III inhibitor, showed potency in promoting relaxation of these muscles. This research highlights Quazinone's potential as a selective PDE inhibitor, opening avenues for its application in treating conditions related to smooth muscle function (Taher et al., 2005).
Future Directions
Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids, which include Quazinone, has increased over the years due to their diversified biological activities . This suggests that there may be potential for further development and study of Quazinone and related compounds in the future .
properties
IUPAC Name |
(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045795 | |
Record name | Quazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quazinone | |
CAS RN |
70018-51-8 | |
Record name | Quazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quazinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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